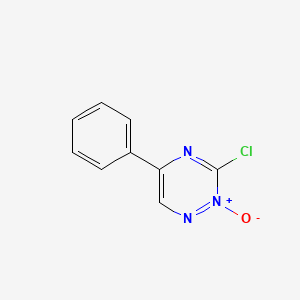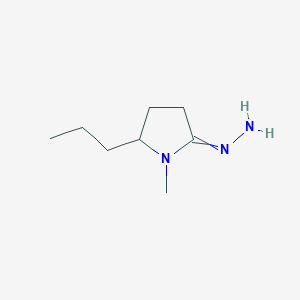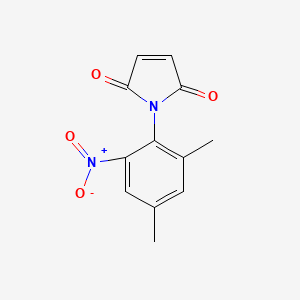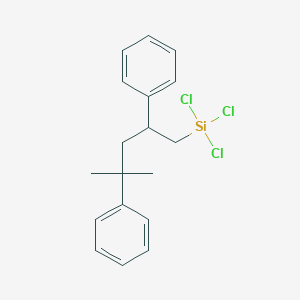
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-R-5-chloro-1,2,4-triazoles with nucleophiles such as water or ammonia, leading to the formation of the triazine ring . The reaction conditions often include the use of aqueous alkali or acidic environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as water, ammonia, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups and properties depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, contributing to its anticancer and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazines such as:
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and pharmaceuticals.
Tetrazines: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
61178-01-6 |
|---|---|
Formule moléculaire |
C9H6ClN3O |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
3-chloro-2-oxido-5-phenyl-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C9H6ClN3O/c10-9-12-8(6-11-13(9)14)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
HUOMCMQOJUBCLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=[N+](C(=N2)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)

![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)




